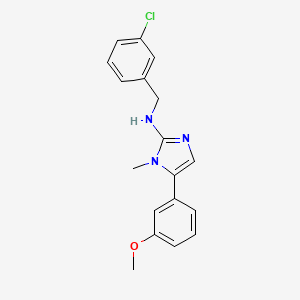![molecular formula C19H20BrN3O2 B11564994 2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,6-diethylphenyl)-2-oxoacetamide](/img/structure/B11564994.png)
2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,6-diethylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group and a hydrazinecarbonyl moiety, which contribute to its distinctive properties.
Preparation Methods
The synthesis of 1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE typically involves the reaction of 3-bromobenzaldehyde with hydrazinecarboxamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
When compared to similar compounds, 1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE stands out due to its unique combination of a bromophenyl group and a hydrazinecarbonyl moiety. Similar compounds include:
- 1-{N’-[(E)-(3-chlorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-diethylphenyl)formamide
- 1-{N’-[(E)-(3-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-diethylphenyl)formamide
- 1-{N’-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}-N-(2,6-diethylphenyl)formamide
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical and biological properties.
Properties
Molecular Formula |
C19H20BrN3O2 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(2,6-diethylphenyl)oxamide |
InChI |
InChI=1S/C19H20BrN3O2/c1-3-14-8-6-9-15(4-2)17(14)22-18(24)19(25)23-21-12-13-7-5-10-16(20)11-13/h5-12H,3-4H2,1-2H3,(H,22,24)(H,23,25)/b21-12+ |
InChI Key |
ZJVKWPOELABHDO-CIAFOILYSA-N |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11564911.png)
![2-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]carbamoyl}benzoic acid](/img/structure/B11564912.png)
![N-(4-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11564914.png)
![4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11564915.png)
![1-(6-methylpyridin-2-yl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11564919.png)
![3-amino-N-(2-iodophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11564923.png)
![4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzene-1,3-diyl bis(4-methylbenzenesulfonate)](/img/structure/B11564930.png)

![N',N''-{methanediylbis[(6-hydroxybenzene-3,1-diyl)(E)methylylidene]}bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide]](/img/structure/B11564943.png)
![4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11564949.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B11564957.png)
![1-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzoate](/img/structure/B11564965.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11564967.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11564969.png)
